2-(benzyloxy)-5-ethyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one
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Overview
Description
2-(benzyloxy)-5-ethyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-5-ethyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Cyclization: The indole derivative undergoes cyclization to form the cyclohepta[b]indole structure.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative in the presence of a base.
Ethylation: The ethyl group is introduced via an alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-5-ethyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzene ring or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-(benzyloxy)-5-ethyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-5-ethyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-methoxyindole-3-acetic acid: Studied for its role in plant growth regulation.
2-phenylindole: Used in the synthesis of pharmaceuticals and dyes.
Uniqueness
2-(benzyloxy)-5-ethyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one is unique due to its cyclohepta[b]indole structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-ethyl-2-phenylmethoxy-7,8,9,10-tetrahydrocyclohepta[b]indol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-2-23-20-13-12-17(25-15-16-8-4-3-5-9-16)14-19(20)18-10-6-7-11-21(24)22(18)23/h3-5,8-9,12-14H,2,6-7,10-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWVJWZKLGSTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C4=C1C(=O)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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